2-Fluoro-6-(trifluoromethyl)naphthalene
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Overview
Description
2-Fluoro-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F4 It is a derivative of naphthalene, where a fluorine atom and a trifluoromethyl group are substituted at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated naphthalene compound under mild conditions . Another method involves the direct fluorination of naphthalene derivatives using electrophilic fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the production efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.
Electrophilic Fluorinating Agents: Used for direct fluorination reactions.
Nucleophiles: Employed in substitution reactions to replace the fluorine atom.
Major Products Formed
Substituted Naphthalenes: Formed through substitution reactions.
Naphthoquinones: Formed through oxidation reactions.
Complex Aromatic Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their activity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene: Similar structure but lacks the fluorine atom at the 2-position.
2-Fluoro-6-[4-(trifluoromethyl)phenyl]naphthalene: Contains an additional phenyl group, making it bulkier and potentially altering its chemical properties.
Uniqueness
2-Fluoro-6-(trifluoromethyl)naphthalene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H6F4 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
2-fluoro-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F4/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H |
InChI Key |
LJCAKTXGYWVKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(F)(F)F |
Origin of Product |
United States |
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